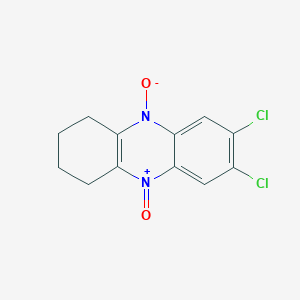
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₂. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and two oxide groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide typically involves the chlorination and oxidation of phenazine derivatives. One common method involves the reaction of 2,3-dichlorophenazine with an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide groups to hydroxyl groups or remove them entirely.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxide derivatives, while reduction can produce hydroxylated phenazine derivatives. Substitution reactions result in the replacement of chlorine atoms with various functional groups.
科学的研究の応用
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s antimicrobial and antitumor activities are attributed to this mechanism.
類似化合物との比較
Similar Compounds
Phenazine: The parent compound of 2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide, known for its broad spectrum of biological activities.
2,3-dichlorophenazine: A precursor in the synthesis of the target compound.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Uniqueness
2,3-dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide is unique due to the presence of both chlorine and oxide groups, which enhance its chemical reactivity and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other phenazine derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
36002-96-7 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC名 |
7,8-dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-7-5-11-12(6-8(7)14)16(18)10-4-2-1-3-9(10)15(11)17/h5-6H,1-4H2 |
InChIキー |
WZINVMGLFCHAIL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















